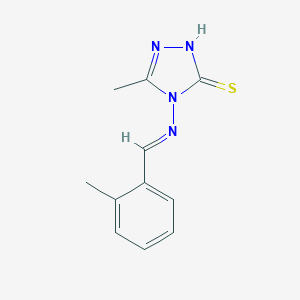
1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea, also known as NTU, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of triazoles, which are known for their diverse biological activities. NTU has been synthesized using various methods, and its chemical structure has been extensively studied.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been extensively used in scientific research due to its diverse biological activities. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has also been used as a molecular probe to study the binding of proteins to nucleic acids. Furthermore, 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been used to investigate the role of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea is not fully understood, but it is believed to involve the inhibition of protein synthesis. 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been shown to bind to the ribosomal RNA, which is responsible for the translation of messenger RNA into proteins. This binding results in the inhibition of protein synthesis and ultimately leads to cell death.
Biochemical and Physiological Effects:
1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Furthermore, 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea in scientific research. One of the areas of research is the development of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea derivatives with improved biological activities and reduced toxicity. Another area of research is the investigation of the role of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea in the regulation of gene expression. Furthermore, 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea can be used to study the interaction between proteins and nucleic acids in more detail. Finally, the use of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea in drug discovery and development is an area of research that holds great promise.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea is a chemical compound that has been extensively used in scientific research due to its diverse biological activities. The synthesis of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea can be achieved using different methods, and its mechanism of action involves the inhibition of protein synthesis. 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea has been shown to exhibit various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for the use of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea in scientific research, which hold great promise for the development of new drugs and the understanding of biological processes.
Métodos De Síntesis
The synthesis of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea can be achieved using different methods, including the reaction of 4-nitroaniline with triazole-4-carboxylic acid, followed by the reaction with phosgene. Another method involves the reaction of 4-nitroaniline with triazole-4-carboxylic acid, followed by the reaction with urea. The yield of 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea using these methods is relatively high, and the purity of the product can be improved by recrystallization.
Propiedades
Nombre del producto |
1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea |
|---|---|
Fórmula molecular |
C9H8N6O3 |
Peso molecular |
248.2 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C9H8N6O3/c16-9(13-14-5-10-11-6-14)12-7-1-3-8(4-2-7)15(17)18/h1-6H,(H2,12,13,16) |
Clave InChI |
WXDUQXBMDFVQDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NN2C=NN=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NN2C=NN=C2)[N+](=O)[O-] |
Solubilidad |
32.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)

![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)